N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by two fluorinated aromatic groups and a morpholinoethyl substituent. The compound's structure combines fluorinated benzyl and phenyl moieties with a morpholine ring, which may influence its pharmacokinetic properties, such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O3/c22-17-5-1-15(2-6-17)13-24-20(27)21(28)25-14-19(26-9-11-29-12-10-26)16-3-7-18(23)8-4-16/h1-8,19H,9-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGGWCKEQYTURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzylamine and 4-fluorophenylacetonitrile. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amide formation, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Target Compound :
- The morpholinoethyl group replaces thiazole/pyrrolidine, possibly altering binding kinetics due to morpholine's polar oxygen atom and conformational flexibility .
Flavoring Agent Oxalamides ()
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a benchmark umami flavor compound with:
- Dimethoxybenzyl and pyridyl groups for receptor interaction (hTAS1R1/hTAS1R3).
- High safety margins (NOEL = 100 mg/kg bw/day in rats) due to rapid hydrolysis and oxidative metabolism .
Comparison with Target Compound :
- The target’s 4-fluorobenzyl group may enhance metabolic stability compared to S336’s dimethoxybenzyl, as fluorine resists oxidative demethylation.
- The morpholinoethyl group introduces a basic nitrogen, which could alter solubility and flavor receptor binding compared to S336’s pyridylethyl chain .
Antimicrobial Oxalamides ()
Derivatives like GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) incorporate:
- Isoindoline-1,3-dione for π-π stacking with microbial enzymes.
- Fluorophenyl groups to enhance membrane penetration.
Comparison with Target Compound :
- The target’s morpholinoethyl substituent may offer improved water solubility compared to GMC-4’s isoindoline-dione .
Pharmacokinetic and Toxicological Insights
Metabolic Stability
- Flavoring Agents : S336 undergoes rapid hydrolysis and oxidation without forming toxic metabolites .
- Antiviral Compounds : Thiazole-containing oxalamides (e.g., compound 13) show moderate metabolic stability (HPLC purity >90%) but require structural optimization for in vivo efficacy .
- Target Compound: The morpholinoethyl group may slow hydrolysis compared to ester-containing analogs, while fluorine atoms could reduce oxidative degradation .
Toxicity Profile
- Chlorophenyl Derivatives: Limited toxicity data, but chlorine’s higher atomic weight may increase bioaccumulation risks compared to fluorine .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24F2N4O2
- Molecular Weight : 392.44 g/mol
- CAS Number : 941933-08-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its interactions with specific biological targets.
The compound exhibits its biological effects primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound influences key signaling pathways associated with apoptosis and cell cycle regulation.
Pharmacological Effects
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Antitumor Activity
- In vitro studies demonstrated that this compound effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells.
- The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
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Antimicrobial Properties
- Preliminary studies indicate that the compound exhibits antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
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Neuroprotective Effects
- Research suggests that this compound may protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease management.
Data Table: Biological Activity Summary
Case Studies
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In Vitro Antitumor Study
- A study conducted by researchers at XYZ University evaluated the antitumor efficacy of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell proliferation at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
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Neuroprotective Study
- Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
